molecular formula C20H21N3O4 B11034989 3-(3,4-dimethoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide

3-(3,4-dimethoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide

Cat. No.: B11034989
M. Wt: 367.4 g/mol
InChI Key: NXQCMPVKNNZKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The structure of this compound features a quinazolinone core linked to a dimethoxyphenyl group through a propanamide chain, which contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the quinazolinone intermediate.

    Formation of the Propanamide Chain: The final step involves the formation of the propanamide chain by reacting the intermediate with a propanoyl chloride or anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated quinazolinone derivatives.

    Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,4-dimethoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound has been studied for its potential as an anti-inflammatory agent. Its ability to inhibit certain enzymes and pathways involved in inflammation makes it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by targeting specific molecular pathways.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide involves its interaction with various molecular targets. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. In cancer cells, it may induce apoptosis by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methyl group on the quinazolinone ring in 3-(3,4-dimethoxyphenyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide distinguishes it from similar compounds. This methyl group can influence the compound’s biological activity and chemical reactivity, making it a unique candidate for various applications.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide

InChI

InChI=1S/C20H21N3O4/c1-23-12-21-16-7-6-14(11-15(16)20(23)25)22-19(24)9-5-13-4-8-17(26-2)18(10-13)27-3/h4,6-8,10-12H,5,9H2,1-3H3,(H,22,24)

InChI Key

NXQCMPVKNNZKHB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.